trans vs. cis Stereochemistry: Differential Utility as LSD1/MAO Inhibitor Precursor
The trans configuration of the target compound directly corresponds to the stereochemistry required in the final trans-2-arylcyclopropylamine pharmacophore. In the synthesis of tranylcypromine-based LSD1 inhibitors, the trans tert-butyl 2-(4-nitrophenyl)cyclopropyl carbamate is specifically reduced to trans tert-butyl 2-(4-aminophenyl)cyclopropyl carbamate, which is subsequently elaborated into active inhibitors. The cis diastereomer, when carried through an identical sequence, produces cis-2-arylcyclopropylamine derivatives that are structurally incapable of adopting the same bioactive conformation. The patent explicitly prepares both trans and cis compounds and selects the trans isomer for all downstream inhibitor syntheses, demonstrating that cis substitution would yield inactive or differently active final compounds [1].
| Evidence Dimension | Stereochemical compatibility with LSD1 inhibitor pharmacophore |
|---|---|
| Target Compound Data | trans tert-butyl 2-(4-nitrophenyl)cyclopropyl carbamate (1R,2S); used as the exclusive starting material for all LSD1 inhibitor examples in the patent |
| Comparator Or Baseline | cis tert-butyl 2-(4-nitrophenyl)cyclopropyl carbamate; prepared but not used in any LSD1 inhibitor example in the patent |
| Quantified Difference | Qualitative selection: trans isomer used in 100% of downstream inhibitor syntheses; cis isomer relegated to characterization only |
| Conditions | Synthesis and selection in US20130035377A1, Examples 1–3; trans isomer carried through reduction to trans-4-aminophenyl derivative and subsequent aroylation to generate LSD1 inhibitors 1a–h |
Why This Matters
Procuring the cis isomer instead of the trans would deliver an intermediate that cannot produce the validated LSD1 inhibitor chemotype, potentially wasting entire multi-step synthetic campaigns.
- [1] Mai, A.; Valente, S.; Rotili, D.; et al. Tranylcypromine derivatives as inhibitors of histone demethylases LSD1 and/or LSD2. U.S. Patent Appl. US20130035377A1, February 7, 2013. Examples 1–3: Preparation and use of trans tert-butyl 2-(4-nitrophenyl)cyclopropyl carbamate. View Source
